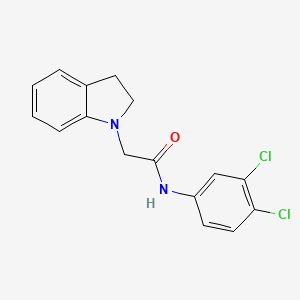

N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O/c17-13-6-5-12(9-14(13)18)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-6,9H,7-8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWWQUADMSTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198958 | |

| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298215-76-6 | |

| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Acylation Reaction: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the phenyl ring with chlorine atoms using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo further substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the acetamide group.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Triazole Acetamide Derivatives

Example Compound: N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12e) .

- Structural Differences: Replaces the indole with a triazole ring linked to a quinoxaline group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 45% under optimized conditions.

- However, increased molecular weight (MW ≈ 454 g/mol) compared to the indole analog could reduce solubility.

Benzothiazole-Linked Acetamides

Example Compound : N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) .

- Structural Differences : Substitutes indole with a benzothiazole ring bearing a trifluoromethoxy group.

- Synthesis: Microwave-assisted coupling of 2-(3,4-dichlorophenyl)acetyl chloride with 2-amino-6-trifluoromethoxybenzothiazole (45% yield).

- Implications : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and electrophilic reactivity, making it suitable for pesticidal applications . The benzothiazole core may confer fluorescence properties useful in bioimaging.

Pyrazole-Containing Acetamides

Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .

Other Heterocyclic Acetamides

Example Compound : N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]acetamide .

- Structural Differences: Incorporates a thiazolidinone-thione group, introducing sulfur atoms.

Agricultural Acetamide Herbicides

Example Compounds : Alachlor, Pretilachlor .

- Structural Differences : Alkyl-substituted acetamides with methoxymethyl or propoxyethyl groups.

- Applications : Broad-spectrum herbicides targeting weed lipid biosynthesis.

- Implications : The absence of aromatic heterocycles in these compounds limits their use in pharmaceuticals but optimizes herbicidal activity through lipophilic side chains.

Biological Activity

N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(3,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)acetamide

- Molecular Formula : C16H14Cl2N2O

- CAS Number : 298215-76-6

- Molecular Weight : 321.2 g/mol

The compound features a dichlorophenyl group and an indole moiety, which are known to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can modulate enzyme activity or receptor binding, leading to therapeutic effects. The following mechanisms have been identified:

- Receptor Binding : The compound may exhibit affinity for sigma receptors, which are implicated in various neurological processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial pathogens.

Antimicrobial Effects

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits significant activity against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Study on Sigma Receptors :

A study demonstrated that derivatives of compounds similar to this compound showed high selectivity for sigma receptors (Ki = 42 nM), indicating potential applications in pain management and neuroprotection . -

Antinociceptive Activity :

In animal models, the compound exhibited antinociceptive effects when administered intrathecally. This suggests its potential use in treating pain conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)acetamide | Indole moiety position differs | Moderate receptor binding |

| N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-pyrrol-1-yl)acetamide | Pyrrole ring instead of indole | Lower antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves coupling 3,4-dichloroaniline with a functionalized indole-acetamide precursor. A common approach uses carbodiimide-mediated amide bond formation (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography . Multi-step routes may prioritize introducing the dichlorophenyl group early to avoid side reactions. Reaction monitoring via TLC and intermediate characterization by NMR is critical .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl and indole groups) and acetamide carbonyl (δ ~170 ppm) .

- FTIR : Confirm C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What crystallographic methods are used to determine its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, a monoclinic P21/c space group was reported for a related dichlorophenyl acetamide, with hydrogen-bonded dimers stabilizing the lattice . Data collection at low temperature (100 K) improves resolution, and Olex2 or Mercury software aids visualization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

- Methodological Answer :

- Substitution Analysis : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl) in bioassays. For instance, 3,4-dichloro substitution enhances antimicrobial activity over mono-chloro derivatives .

- Table : Key SAR Findings for Analogs

| Substituent Position | Biological Activity (IC50) | Key Interaction |

|---|---|---|

| 3,4-dichlorophenyl | 2.1 µM (Antifungal) | Hydrophobic pocket binding |

| 4-fluorophenyl | 8.7 µM | Reduced H-bonding |

Q. How to resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., Candida auris vs. Aspergillus) and protocols (e.g., broth microdilution ).

- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Statistical Validation : Apply ANOVA or Student’s t-test to triplicate datasets to confirm significance .

Q. What experimental strategies elucidate the mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to fungal CYP51 or bacterial topoisomerase IV. A docking score ≤−7.0 kcal/mol suggests high affinity .

- Enzyme Inhibition Assays : Measure NADPH depletion (340 nm) for oxidoreductase targets .

- Resistance Studies : Serial passaging in sub-inhibitory concentrations identifies target mutations via whole-genome sequencing .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar compounds?

- Methodological Answer : Conformational flexibility arises from steric repulsion between the dichlorophenyl and indole groups. For example, dihedral angles of 54.8° vs. 77.5° in polymorphs correlate with solvent polarity during crystallization (e.g., dichloromethane vs. ethanol) . Use Hirshfeld surface analysis to quantify intermolecular forces driving polymorphism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.